N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is a complex organic compound classified under oxadiazole derivatives. This compound features a unique combination of functional groups, including a 1,2,5-oxadiazole ring and methoxybenzamide moiety, making it of interest in various scientific fields. The molecular formula for this compound is , with a molecular weight of approximately 381.4 g/mol.
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can be represented using various chemical notation systems:
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)OCThe structural data indicates multiple functional groups that contribute to its chemical properties and potential biological activity.
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can participate in various chemical reactions due to its functional groups:
These reactions can be facilitated using common reagents such as acids or bases and often require specific temperatures or catalysts to enhance reaction rates.
The mechanism of action for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide involves interactions at the molecular level:
Research into its mechanism is ongoing and may provide insights into its potential therapeutic applications.
The physical properties include:
Key chemical properties involve:
Quantitative data on solubility and stability can be determined through standard laboratory techniques such as solubility tests and stability assessments under various environmental conditions.
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide has several scientific uses:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1